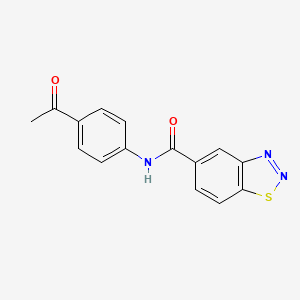
N-(2,3-dimethylphenyl)-3-(3-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as DMPA-NPAA and has a molecular weight of 301.33 g/mol. DMPA-NPAA is a yellow powder that is sparingly soluble in water and soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of DMPA-NPAA is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause oxidative damage to cells and tissues, leading to cell death. DMPA-NPAA has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
DMPA-NPAA has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for drug delivery and imaging applications. However, its effects on biochemical and physiological systems are not well characterized. One study reported that DMPA-NPAA can induce DNA damage and cell cycle arrest in human lung cancer cells, suggesting potential cytotoxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMPA-NPAA in lab experiments include its versatility as a building block for the synthesis of other functional materials, its low toxicity, and its potential applications in drug delivery and imaging. However, the limitations of using DMPA-NPAA include its limited solubility in water and its potential cytotoxic effects, which may limit its use in certain applications.
Direcciones Futuras
For research on DMPA-NPAA include the development of new synthesis methods for improved yield and purity, the characterization of its biochemical and physiological effects, and the exploration of its potential applications in drug delivery, imaging, and sensing. Additionally, further studies are needed to elucidate the mechanism of action of DMPA-NPAA and to optimize its use in various applications.
Métodos De Síntesis
The synthesis of DMPA-NPAA involves the condensation of 2,3-dimethylphenylamine and 3-nitrocinnamic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place in an anhydrous solvent such as dichloromethane or tetrahydrofuran (THF) and is carried out at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure DMPA-NPAA.
Aplicaciones Científicas De Investigación
DMPA-NPAA has been used in various scientific research applications, including drug delivery, fluorescence imaging, and sensing. One study reported the use of DMPA-NPAA as a fluorescent probe for the detection of nitroreductase activity in living cells. Another study demonstrated the use of DMPA-NPAA as a photosensitizer for photodynamic therapy of cancer cells. DMPA-NPAA has also been used as a building block for the synthesis of other functional materials such as dendrimers and polymers.
Propiedades
IUPAC Name |
(E)-N-(2,3-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-5-3-8-16(13(12)2)18-17(20)10-9-14-6-4-7-15(11-14)19(21)22/h3-11H,1-2H3,(H,18,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRFJDZVSTUPOX-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-methoxy-3-nitrophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5583711.png)
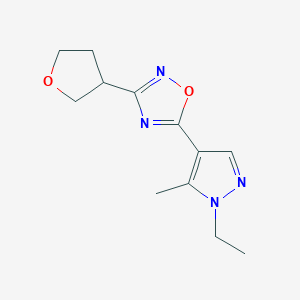
![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5583728.png)
![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5583734.png)
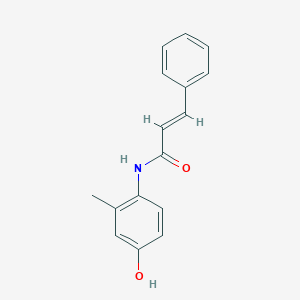

![5-[(4-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5583754.png)
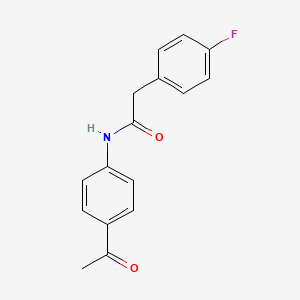


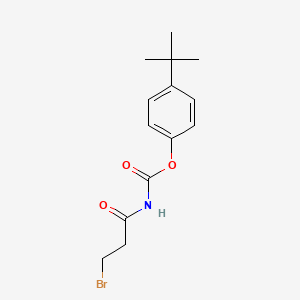
![2-cyclopentyl-8-(2-hydroxy-3-methylbenzoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5583793.png)
![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5583802.png)
